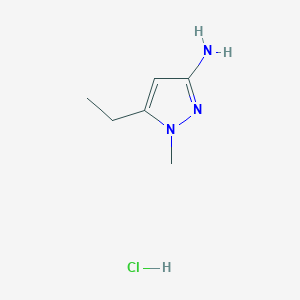

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride

Description

Historical Development of Pyrazole Chemistry

The foundational work of Ludwig Knorr in 1883 established pyrazole as a distinct heterocyclic system, characterized by its 1,2-diazole structure. Early synthetic routes, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for systematic exploration of pyrazole derivatives. The mid-20th century marked a pivotal shift with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, revealing the natural occurrence of pyrazole systems. This discovery spurred interest in biologically active derivatives, culminating in the development of celecoxib (a cyclooxygenase-2 inhibitor) and stanozolol (an anabolic steroid) as commercially successful pyrazole-containing drugs. The introduction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a fungicidal backbone further demonstrated the agricultural utility of pyrazoles.

Significance of 5-Substituted 3-Aminopyrazoles in Heterocyclic Chemistry

5-Substituted 3-aminopyrazoles occupy a privileged position in medicinal chemistry due to their dual functionality: the amino group enables hydrogen bonding and nucleophilic reactivity, while the 5-position substituent modulates electronic and steric profiles. For instance, 3-amino-5-trifluoromethylpyrazole derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) below 1 μg/ml. Substituent effects on tautomerization equilibria have been computationally validated, where electron-donating groups like ethyl stabilize the 3-aminopyrazole (3AP) tautomer, enhancing metabolic stability.

Table 1: Influence of 5-Substituents on Pyrazole Properties

Research Evolution of Ethyl-Substituted Pyrazole Derivatives

Ethyl substitution at the pyrazole 5-position enhances lipophilicity and steric bulk, optimizing membrane permeability in antibacterial agents. Synthetic methodologies have evolved from classical Knorr-type condensations to advanced strategies involving heterocyclic acetonitriles. For example, the reaction of pyrrolidine-substituted acetonitriles with hydrazines yields tetracyclic pyrazolo[1,5-a]pyrrolo[3,4-c]pyridines in 45% overall yield, demonstrating the versatility of ethylated precursors. Regioselective alkylation studies reveal that secondary amines in ethyl-substituted pyrazoles undergo preferential functionalization, enabling targeted derivatization without affecting the primary amino group.

Current Research Paradigms in Aminopyrazole Chemistry

Contemporary studies focus on three axes:

- Tautomer-Directed Synthesis: Quantum mechanical calculations guide the design of 3AP-stabilized derivatives for improved pharmacokinetics.

- Cross-Coupling Functionalization: Suzuki–Miyaura reactions on brominated pyrazoles, as exemplified in CN112079781A, enable aryl introductions at the 5-position, expanding structural diversity.

- Multidisciplinary Applications:

- Pharmaceuticals: Pyrazole-based kinase inhibitors (e.g., ibrutinib) exploit ethyl groups for hydrophobic binding pocket interactions.

- Agrochemicals: 3-Aminopyrazole derivatives serve as precursors for SDH-inhibiting fungicides, controlling crop pathogens.

- Materials Science: Ethyl-substituted pyrazoles are investigated for optoelectronic applications due to their planar aromaticity and charge-transfer capabilities.

Table 2: Synthetic Routes to 5-Ethyl-3-Aminopyrazoles

Properties

IUPAC Name |

5-ethyl-1-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-5-4-6(7)8-9(5)2;/h4H,3H2,1-2H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSUJSTJGENEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955507-00-2 | |

| Record name | 5-ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of ethyl hydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives

- Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Molecular Formula: C₉H₇N₅O₂S Key Differences:

- Replaces the ethyl and methyl groups with a hydroxy group and a thiophene-based substituent.

- Enhanced hydrogen-bonding capacity due to hydroxy and cyano groups, likely increasing crystallinity . Synthesis: Formed via condensation of pyrazole precursors with malononitrile or ethyl cyanoacetate in 1,4-dioxane .

Non-Pyrazole Hydrochloride Salts

- Example: Chlorphenoxamine Hydrochloride Molecular Formula: C₁₈H₂₂ClNO Key Differences:

- Diphenylmethane backbone with a tertiary amine, differing significantly in size and hydrophobicity.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Selected Compounds

Key Observations :

Solubility: The target compound’s hydrochloride salt improves aqueous solubility compared to non-ionic pyrazole derivatives.

Functional Diversity: Chlorphenoxamine highlights how structural complexity (e.g., aromatic rings) can confer pharmacological activity, absent in simpler pyrazoles.

Biological Activity

5-Ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C₆H₁₁N₃·HCl, is characterized by its unique structural features, which influence its pharmacological potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrazole ring with an ethyl group at the 5-position and a methyl group at the 1-position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, related compounds have shown significant growth inhibition in various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways, particularly through inhibition of cytokine release. Some studies have reported that specific derivatives can significantly reduce LPS-induced TNF-alpha release in vitro .

- Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects against various pathogens, indicating a broad spectrum of activity that warrants further exploration .

The biological activity of this compound is attributed to several mechanisms:

- Target Interaction : Pyrazole derivatives often interact with enzymes and receptors involved in critical biochemical processes. For example, they may inhibit kinases like p38 MAPK, which is pivotal in inflammation and cancer progression .

- Tautomerism : The ability of the compound to exist in different tautomeric forms may influence its reactivity and interaction with biological targets, enhancing its pharmacological efficacy.

Research Findings and Case Studies

A table summarizing various studies on related pyrazole compounds highlights their biological activities and mechanisms:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties such as lipophilicity and solubility. These properties affect absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development.

Q & A

Q. What are the standard synthetic routes for 5-ethyl-1-methyl-1H-pyrazol-3-amine hydrochloride, and what key intermediates are involved?

The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters or β-diketones. For example, a multi-step approach may include:

- Cyclization : Reaction of ethyl acetoacetate with monomethylhydrazine to form the pyrazole core.

- Functionalization : Introduction of the ethyl group via alkylation or nucleophilic substitution.

- Hydrochloride formation : Acidification with HCl to yield the final salt. Key intermediates include 5-chloro-3-methylpyrazole derivatives and acylated precursors, as seen in analogous pyrazole syntheses .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

- NMR spectroscopy : H and C NMR resolve structural features, such as the ethyl group (δ ~1.2–1.5 ppm for CH, δ ~2.5–3.0 ppm for CH) and pyrazole ring protons (δ ~6.0–7.5 ppm) .

- HPLC/MS : Validates purity (>98%) and confirms molecular weight (e.g., ESI-MS m/z for [M+H]).

- Elemental analysis : Ensures correct stoichiometry of the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at 2–8°C, protected from moisture.

- Decomposition risks : Avoid exposure to heat (>40°C) or strong oxidizers, as thermal decomposition may release hydrogen chloride, nitrogen oxides, or carbon monoxide .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing regioselectivity challenges in pyrazole ring formation?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalysis : Employ Lewis acids (e.g., ZnCl) to direct regioselective cyclization.

- Temperature control : Maintain 60–80°C during cyclization to suppress side products. Contradictions in yield data (e.g., 28% vs. 50% in similar syntheses) may arise from variations in workup protocols or reagent purity .

Q. What strategies resolve ambiguities in spectral data, such as overlapping signals in H NMR?

- 2D NMR techniques : COSY and HSQC distinguish coupled protons and assign quaternary carbons.

- Isotopic labeling : Use N-labeled intermediates to clarify pyrazole nitrogen environments.

- Computational modeling : DFT-based chemical shift predictions validate experimental assignments .

Q. How can researchers assess the compound’s potential pharmacological activity despite limited bioactivity data?

- Target prioritization : Screen against kinases or GPCRs, as pyrazoles often modulate these targets.

- SAR studies : Modify the ethyl or methyl substituents to explore steric and electronic effects on binding.

- In silico docking : Use crystal structures of homologous proteins (e.g., COX-2) to predict binding modes .

Q. What methodologies address contradictions in reported decomposition pathways under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions, then analyze degradation products via LC-MS.

- Kinetic modeling : Quantify HCl release rates under thermal stress using TGA-DSC .

Q. How can ecological impact be evaluated when environmental toxicity data are unavailable?

- Read-across analysis : Use data from structurally similar compounds (e.g., 1-methylpyrazole derivatives) to estimate persistence or bioaccumulation.

- Microcosm testing : Assess biodegradation in soil/water systems spiked with the compound.

- QSAR models : Predict ecotoxicity endpoints (e.g., LC for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.